molecular formula C9H20Cl2N2O2S B1449052 (4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride CAS No. 2173052-38-3

(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Cat. No.: B1449052
CAS No.: 2173052-38-3
M. Wt: 291.24 g/mol
InChI Key: CTLBLVXQWHMCNS-DBEJOZALSA-N
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Description

(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a nitrogen-containing heterocyclic compound It features a unique structure that includes a thieno[3,4-b]pyrazine ring system with a propyl group and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno[3,4-b]pyrazine derivative with a propylating agent, followed by oxidation to introduce the dioxide functionality. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thieno[3,4-b]pyrazine exhibit antimicrobial, antiviral, and anticancer activities, making this compound a promising candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its derivatives are being studied for their ability to inhibit specific enzymes and pathways involved in disease processes, offering potential treatments for various conditions .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, catalysis, and materials science .

Mechanism of Action

The mechanism of action of (4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride lies in its specific substitution pattern and the presence of the propyl group. This structural variation can lead to different chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(4aS,7aR)-4-propyl-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S.2ClH/c1-2-4-11-5-3-10-8-6-14(12,13)7-9(8)11;;/h8-10H,2-7H2,1H3;2*1H/t8-,9+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLBLVXQWHMCNS-DBEJOZALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNC2C1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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